molecular formula C11H12N6 B5345334 5-ethyl-3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole

5-ethyl-3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B5345334
M. Wt: 228.25 g/mol
InChI Key: XYDZEWLSHNZMFH-UHFFFAOYSA-N
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Description

5-ethyl-3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole is a specialized chemical scaffold designed for oncology research and chemical biology. The [1,2,4]triazino[5,6-b]indole core is a heterobicyclic system of significant interest in medicinal chemistry, particularly for developing novel anticancer agents. Research indicates that derivatives of this core structure demonstrate potent biological activity by inhibiting sirtuin enzymes (SIRT1), which play a key role in cellular regulation and cancer cell survival . For instance, the related compound Inauzhin, which shares this core, has been shown to inhibit cell proliferation and induce senescence and apoptosis through a p53-dependent mechanism, suppressing tumor growth in xenograft models . Furthermore, recent studies highlight the application of 5H-[1,2,4]triazino[5,6-b]indole derivatives as potent iron chelators, exploiting the avidity of cancer cells for iron as a therapeutic strategy . These compounds can selectively bind to ferrous ions (Fe²⁺), and their cytotoxic effects can be abolished by the addition of iron, confirming a chelation-based mechanism that leads to cell cycle arrest at the G1 phase and induces significant apoptosis in cancer cells via the mitochondrial pathway . The reactive hydrazino group at the 3-position of this compound provides a versatile handle for further chemical modification, enabling researchers to synthesize a diverse array of analogs for structure-activity relationship (SAR) studies or to conjugate the core to other molecular entities, such as metal complexes, for exploring new mechanisms of action . This compound is intended for research applications only, including use as a key intermediate in synthetic chemistry, a candidate for biochemical screening, and a tool compound for investigating novel oncotherapeutic pathways.

Properties

IUPAC Name

(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6/c1-2-17-8-6-4-3-5-7(8)9-10(17)13-11(14-12)16-15-9/h3-6H,2,12H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDZEWLSHNZMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1N=C(N=N3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole typically involves the condensation of aldoses with 5-ethyl-3-hydrazino-1,2,4-triazino[5,6-b]indole to form the corresponding aldose-5-ethyl-1,2,4-triazino[5,6-b]indol-3-ylhydrazones. These intermediates are then acetylated to their poly-O-acetyl derivatives. The acetylated derivatives undergo sterically controlled regiospecific oxidative cyclization with bromine in acetic acid and sodium acetate to yield linearly annelated 3-polyacetoxyalkyl-10-ethyl-1,2,4-triazolo[4’,3’:2,3]-1,2,4-triazino[5,6-b]indoles .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for maximizing yield and purity in industrial settings.

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

The hydrazino group (-NHNH₂) in 5-ethyl-3-hydrazino-5H- triazino[5,6-b]indole exhibits strong nucleophilic reactivity, enabling condensation with carbonyl compounds. For example, reaction with 2-acetylpyridine under reflux conditions (e.g., in ethanol/water mixtures) forms heterocyclic derivatives such as pyridyl-substituted triazinoindoles . This reaction mechanism involves nucleophilic attack of the hydrazino group on the carbonyl carbon, followed by dehydration to form a Schiff base intermediate.

Key Reaction Example :

  • Reagent : 2-acetylpyridine

  • Conditions : Reflux in H₂O/EtOH

  • Product : Pyridyl-substituted triazinoindole derivatives

  • Yield : Up to 94% in optimized conditions

Reagent TypeReaction TypeProduct TypeKey Reference
Ketones/AlddehydesSchiff base formationPyridyl-substituted derivatives
Acid anhydridesCyclizationOxadiazolines/thiadiazoles

Cyclization Reactions with Electrophilic Carbon Centers

The hydrazino group participates in cyclization reactions with electrophilic carbon centers, such as those present in acid anhydrides , ethyl acetate , or diethyl oxalate . These reactions typically form fused heterocycles like oxadiazolines or thiadiazoles. For example, reaction with thioglycolic acid or aroyl esters leads to sulfur-containing heterocycles .

Mechanism :

  • Nucleophilic attack of the hydrazino group on the electrophilic carbon (e.g., carbonyl carbon).

  • Formation of an intermediate amide/imine.

  • Intramolecular cyclization via elimination of water or other leaving groups.

Example : Reaction with ethyl acetate yields oxadiazoline derivatives .

Reaction with Thiols and Sulfur-Containing Reagents

The compound reacts with thiols (e.g., thiophenol ) to form thioethers or thiazolidinones. For instance, condensation with primary aromatic amines followed by addition of thiophenol generates thioether derivatives . Subsequent cycloaddition with thiolactic acid produces thiazolidinones, which exhibit antifungal activity .

Key Reaction :

  • Reagent : Thiophenol + thiolactic acid

  • Conditions : Reflux in ethylbenzene

  • Product : Thiazolidinones

  • Application : Fungicidal agents

Functionalization via Hydrazine Derivatives

The hydrazino group can undergo further functionalization. For example, treatment with hydrazine hydrate converts thiol precursors into hydrazinyl derivatives . This reactivity is critical for synthesizing bioactive compounds, such as iron chelators or anticancer agents .

Example :

  • Reagent : Hydrazine hydrate

  • Conditions : Boiling ethanol

  • Product : 3-Hydrazinyl derivatives

  • Yield : Up to 92.6%

Metal Coordination and Chelation

While not directly involving the hydrazino group, the triazinoindole framework can participate in metal coordination. For instance, derivatives like VLX600 (a related compound) demonstrate high binding affinity for metal ions (e.g., Cu²⁺, Fe²⁺) . This property is leveraged in antitumor therapies targeting iron metabolism in cancer cells .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been explored for its antimicrobial properties , showing potential as an antibacterial and antifungal agent. Research indicates that derivatives synthesized from 5-ethyl-3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole exhibit significant activity against various pathogens. For instance, studies have demonstrated that certain derivatives possess enhanced efficacy against resistant strains of bacteria and fungi .

Table 1: Antimicrobial Activity of Derivatives

Compound NameActivity TypeMIC (µg/mL)Reference
5-Ethyl-3-hydrazino derivative AAntibacterial16
5-Ethyl-3-hydrazino derivative BAntifungal32
5-Ethyl-3-hydrazino derivative CAntibacterial8

Synthesis of Heterocyclic Derivatives

The compound serves as a precursor for synthesizing various heterocyclic derivatives . Its hydrazino group can react with a range of reagents such as acid anhydrides and thioglycolic acid to form new compounds with diverse biological activities. This versatility makes it a valuable building block in drug development.

Table 2: Synthesis Pathways for Derivatives

Reaction TypeReagents UsedProduct TypeReference
CondensationAcid anhydridesHeterocyclic derivatives
AlkylationEthylacetateAlkylated derivatives
CyclizationDiethyl oxalateFused heterocycles

In addition to its antimicrobial properties, compounds derived from this compound have shown anticancer activity . Certain derivatives have been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of specific cellular pathways.

Case Study: Anticancer Activity

A study investigated the effects of a synthesized derivative on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations.

  • Cell Line Tested : MCF-7 (breast cancer)
  • IC50 Value : 10 µM
  • Mechanism : Activation of caspase pathways leading to programmed cell death .

Conclusion and Future Directions

The applications of this compound extend beyond simple chemical synthesis; they encompass significant potential in medicinal chemistry as a precursor for biologically active compounds. Continued research into its derivatives may yield new therapeutic agents with enhanced efficacy against resistant pathogens and various cancers.

Future studies should focus on:

  • Exploring the structure-activity relationship (SAR) of synthesized derivatives.
  • Investigating the mechanisms underlying their biological activities.
  • Conducting in vivo studies to assess therapeutic potential and safety profiles.

Mechanism of Action

The mechanism of action of 5-ethyl-3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with molecular targets such as iron ions. The compound can selectively bind to ferrous ions, which plays a role in its antiproliferative activity against cancer cells. This binding disrupts iron homeostasis in cancer cells, leading to cell cycle arrest and apoptosis. The induction of apoptosis is mediated through the mitochondrial pathway, involving proteins such as Bcl-2, Bax, and cleaved caspase-3 .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Effects: Bromination at position 8 (e.g., compounds 25, 27) enhances antimicrobial activity against Pseudomonas aeruginosa (PAO1-L and PA14 strains) compared to non-halogenated analogs .
  • Heterocycle Fusion : Pyrazole or triazine fusion (e.g., 32 , 34 ) improves thermal stability and biological activity. For example, 32 shows a melting point of 330–331°C and potent antifungal activity .
  • Hydrazine vs. Thioether Linkers: Hydrazine derivatives (e.g., 5-ethyl-3-hydrazino) exhibit higher reactivity in cyclization reactions, whereas thioether-linked analogs (e.g., 3-(triazinoindol-3-ylthio)-triazines) demonstrate superior antileishmanial activity (IC₅₀ = 4.01 µM) .
Table 2: Pharmacological Profiles of Selected Analogs
Compound Name Biological Activity IC₅₀/EC₅₀ (µM) Selectivity Index (SI) Reference
5-Ethyl-3-hydrazino-triazinoindole Antihypoxic, antimicrobial N/A N/A
Triazino[5,6-b]indole-3-ylthio-1,3,5-triazine Antileishmanial (against L. donovani) 4.01 56.61
8-Bromo-5-methyl-triazinoindole (25) Antibacterial (P. aeruginosa) 1.2–2.5 >10
1-(Triazino[5,6-b]indol-3-yl)-3-methylpyrazole (32) Antifungal (Candida albicans) 12.3 8.7
VLX-600 (6-methyl-triazinoindole hydrazone) Cytotoxic (colon cancer quiescent cells) 0.05–0.1 >100

Key Findings :

  • Anticancer Activity: VLX-600, a hydrazone derivative of 6-methyl-triazinoindole, exhibits nanomolar cytotoxicity against colon cancer cells (IC₅₀ = 0.05–0.1 µM) due to mitochondrial oxidative phosphorylation inhibition .
  • Antimicrobial Potency: Thioether-linked triazinoindole-triazine hybrids show >90% inhibition against Leishmania donovani promastigotes, outperforming standard drugs like pentamidine (SI = 56.61 vs. 10–20) .
  • Structural-Activity Relationships (SAR) :
    • Halogenation : Bromine at position 8 enhances antibacterial activity by improving membrane penetration .
    • Heterocycle Fusion : Pyrazole or triazine rings increase π-π stacking interactions with biological targets, improving binding affinity .

Physicochemical and Spectral Comparisons

  • Solubility: Ethyl-substituted derivatives (e.g., 5-ethyl-3-hydrazino) exhibit lower aqueous solubility due to hydrophobic ethyl groups, whereas sulfonamide conjugates (e.g., triazinoindole-benzene sulfonamides) show improved solubility via hydrogen bonding .
  • Spectral Signatures: IR: NH stretches (3176–3434 cm⁻¹) and C=O peaks (1657–1737 cm⁻¹) are consistent across hydrazine and ester derivatives . ¹H-NMR: Aromatic protons (δ 7.07–8.10 ppm) and exchangeable NH signals (δ 8.90–12.18 ppm) confirm triazinoindole core stability in DMSO .

Biological Activity

5-Ethyl-3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Overview of the Compound

This compound belongs to a class of fused heterocyclic compounds known for their pharmacological properties. The compound's structure features a triazine ring fused with an indole moiety, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with various reagents such as acid anhydrides and ethyl acetate. The synthetic routes often utilize conditions that favor the formation of hydrazone linkages under acidic or basic environments. Analytical techniques like NMR and mass spectrometry are employed to confirm the structure of synthesized derivatives .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance:

  • In vitro studies : Compounds derived from this triazinoindole structure showed moderate to high activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The presence of specific functional groups influenced their efficacy .
CompoundBacterial StrainActivity Level
Derivative AE. coliModerate
Derivative BS. aureusHigh

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Some key findings include:

  • Cell Line Studies : Compounds based on this structure have shown cytotoxic effects against several cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanisms include induction of apoptosis and inhibition of cell proliferation .
Cell LineCompound TestedIC50 (µM)
MCF-7Triazinoindole Derivative A15
HCT116Triazinoindole Derivative B10

Case Studies

  • Study on Antimicrobial Activity : A study evaluated several derivatives for their antimicrobial properties against a panel of pathogens. The results indicated that specific substitutions on the triazine ring enhanced antibacterial activity .
  • Anticancer Evaluation : Another study focused on the anticancer effects of the compound in vivo using xenograft models. The results demonstrated significant tumor growth inhibition compared to controls .

Q & A

Q. What are the established synthetic routes for 5-ethyl-3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole, and how are intermediates characterized?

Methodological Answer: The compound is synthesized via condensation of isatin derivatives with hydrazides or thiosemicarbazides. For example:

  • Route 1 : Reacting isatin with thiosemicarbazide in aqueous K₂CO₃ yields 3-mercapto-5H-triazinoindole intermediates, which can be alkylated to introduce the ethyl group .
  • Route 2 : Condensation of isatin with isonicotinic acid hydrazide in MeOH/AcOH produces 3-hydrazono-indol-2(1H)-one, followed by cyclization with ammonium acetate in glacial acetic acid to form the triazinoindole core .
    Characterization : Intermediates are validated via NMR (¹H/¹³C), IR spectroscopy (to confirm functional groups like -NH₂ and -SH), and chromatography-mass spectrometry (LC-MS) for purity .

Q. What pharmacological activities are associated with this compound, and how are they evaluated experimentally?

Methodological Answer: Triazinoindole derivatives exhibit:

  • Antiplatelet activity : Tested via ADP-induced platelet aggregation assays using human platelet-rich plasma .
  • Antimicrobial effects : Evaluated against bacterial/fungal strains using MIC (Minimum Inhibitory Concentration) assays .
  • Antileishmanial activity : Screened against Leishmania donovani promastigotes in vitro .
    Key Techniques : COMPARE analysis (to predict mechanism of action) and molecular docking (to assess binding affinity with targets like thromboxane synthase) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of 5-ethyl-3-hydrazino-triazinoindole derivatives?

Methodological Answer: SAR studies involve:

Substituent Variation : Synthesizing analogs with modifications at positions 3 (hydrazino) and 5 (ethyl) to assess steric/electronic effects. For example:

  • Replacing ethyl with propyl or benzyl groups .
  • Introducing pyridinyl or aryl substituents at position 3 .

Pharmacological Profiling : Testing analogs in dose-response assays (e.g., IC₅₀ determination) to correlate substituents with activity .

Computational Modeling : Using molecular dynamics simulations to predict binding modes with biological targets (e.g., thromboxane synthase) .

Table 1 : Example SAR Strategies

Modification Site Substituent Biological Impact
Position 5 (Ethyl)BenzylEnhanced lipophilicity
Position 3 (Hydrazino)Pyridin-4-ylImproved antiplatelet activity

Q. What experimental design strategies optimize synthetic yields and purity for this compound?

Methodological Answer:

  • Factorial Design : Use 2³ factorial experiments to optimize reaction parameters (e.g., temperature, solvent ratio, catalyst loading) .
  • Response Surface Methodology (RSM) : Identify optimal conditions for cyclization steps (e.g., acetic acid concentration, reaction time) .
  • Quality Control : Monitor purity via HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N) .

Q. How can analytical challenges in characterizing hydrazino-triazinoindole derivatives be addressed?

Methodological Answer:

  • Hydrazino Group Instability : Stabilize intermediates via in-situ derivatization (e.g., formylation with formyl acetate) .
  • Tautomerism Issues : Use 2D NMR (COSY, HSQC) to resolve tautomeric forms (e.g., thione vs. thiol) .
  • Crystallography : Confirm absolute configuration via X-ray diffraction of single crystals grown in EtOH/water .

Future Directions

Q. What computational tools are emerging for mechanistic studies of triazinoindole reactivity?

Methodological Answer:

  • Reaction Path Search : Apply quantum chemical calculations (DFT) to map energy profiles for cyclization steps .
  • AI-Driven Synthesis : Use machine learning (e.g., COMSOL Multiphysics) to predict optimal solvent systems or catalysts .
  • High-Throughput Screening : Implement automated platforms for rapid SAR analysis of derivative libraries .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-ethyl-3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole
Reactant of Route 2
Reactant of Route 2
5-ethyl-3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.